![molecular formula C11H13ClO2 B1412682 [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol CAS No. 2166665-11-6](/img/structure/B1412682.png)
[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol
Overview
Description
1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol, commonly referred to as CP-M, is a phenolic compound that is widely used in the synthesis of a variety of organic compounds. CP-M is a versatile reagent that has been extensively studied and used in a number of scientific research applications.
Scientific Research Applications
Oxygen Acidity in Radical Cations
- Study 1 : Research on oxygen acidity in radical cations, specifically involving cyclopropyl(4-methoxyphenyl)phenylmethanol, shows insights into fragmentation reactivity and alpha-OH group deprotonation, leading to the formation of 1,1-diarylalkoxyl radicals (Bietti et al., 2006).
Reaction Behavior with Acids
- Study 2 : Cyclopropylmethyl cations derived from cyclopropylmethanols react with acids to produce homoallylic ethers, ring-enlargement, and ring-opening products, revealing the influence of substituents on the cyclopropane ring (Honda et al., 2009).
Hydroxylation Studies
- Study 3 : A study involving the hydroxylation of hydrocarbons by methane monooxygenase used cyclopropylmethanol derivatives as substrates, offering insights into radical intermediates in catalytic cycles (Liu et al., 1993).
Stereoselective Synthesis
- Study 4 : Research on stereoselective synthesis of ethyl 4-chloro-3-hydroxybutyrate, a precursor in the synthesis of pharmacologically valuable products, highlights the use of cyclopropyl methanol derivatives in enzymatic reactions (Kluson et al., 2019).
Antitubercular Activities
- Study 5 : A series of [4-(aryloxy)phenyl]cyclopropyl methanones, synthesized by reacting benzyl alcohols with 4-chloro-4'-fluorobutyrophenone, showed significant antitubercular activity, demonstrating the therapeutic potential of cyclopropyl methanol derivatives (Bisht et al., 2010).
properties
IUPAC Name |
[1-[(4-chlorophenoxy)methyl]cyclopropyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c12-9-1-3-10(4-2-9)14-8-11(7-13)5-6-11/h1-4,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTAJIUWPVRANS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)COC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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